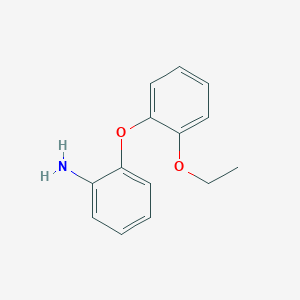

2-(2-乙氧基苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

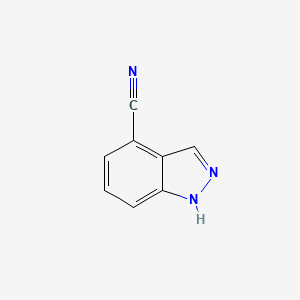

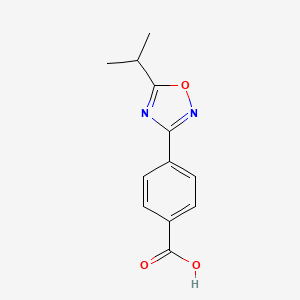

The compound 2-(2-Ethoxyphenoxy)aniline is a chemical that belongs to the class of organic compounds known as anilines, which are derivatives of phenylamine. It is characterized by an ethoxy group attached to a phenoxy ring which is further connected to an aniline moiety. This structure suggests potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis due to its aromatic nature and functional groups that can participate in a range of chemical reactions.

Synthesis Analysis

The synthesis of related aniline compounds has been explored in various studies. For instance, a one-pot synthesis method for anilines from phenols has been developed, which could potentially be adapted for the synthesis of 2-(2-Ethoxyphenoxy)aniline . This method involves a Smiles rearrangement, which is a convenient, safe, and inexpensive method for the large-scale preparation of anilines. Although the specific synthesis of 2-(2-Ethoxyphenoxy)aniline is not detailed in the provided papers, the methodologies described could serve as a foundation for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Ethoxyphenoxy)aniline has been studied using spectroscopic techniques and theoretical calculations . For example, the crystal structure of a related compound was determined using X-ray crystallography and was found to crystallize in the monoclinic space group . The molecular geometry of these compounds can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets . These studies provide insights into the geometrical and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of phenoxy and aniline derivatives has been investigated in several studies. For example, the reaction of 2-phenoxy-3,5-dinitropyridine with substituted anilines in the presence of a base has been studied, showing that these compounds can undergo nucleophilic substitution reactions without the accumulation of intermediates . This suggests that 2-(2-Ethoxyphenoxy)aniline could also participate in similar nucleophilic reactions, potentially leading to a variety of products depending on the reaction conditions and the substituents present on the aniline ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The presence of substituents on the aniline ring can affect properties such as acidity, solubility, and reactivity . Infrared spectroscopy and theoretical calculations can provide information on the vibrational behavior of these compounds, which is related to their physical properties . Additionally, the electronic properties, such as the distribution of charges across the molecule, can be analyzed using Mulliken charge analysis, which can give insights into the reactivity of the hydrogen atom attached to the nitrogen atom .

科学研究应用

合成和化学性质

2-(2-乙氧基苯氧基)苯胺是一种有机化合物,已被用于各种化学合成过程中。例如,它已参与合成复杂分子,如3-氯-4-[1,1,2-三氟-2-(三氟甲氧基)-乙氧基]苯胺,通过一系列化学反应,包括高压水解和还原,然后与全氟乙烯-全氟甲基醚进行加成反应,产物产率高,环境污染少(Wen Zi-qiang, 2007)。

光谱和理论研究

该化合物也是光谱和理论研究的对象,例如涉及N-(2-苯氧基乙基)苯胺及其衍生物的研究。红外光谱研究结合密度泛函和从头算理论计算揭示了这些化合物的振动、几何和电子性质。这些研究揭示了这些分子的构象偏好以及各种取代基对它们的物理和化学性质的影响,在不同条件下的行为理解方面做出了重要贡献(Mirta Finazzi et al., 2003)。

在聚合物科学中的应用

在聚合物科学中,2-(2-乙氧基苯氧基)苯胺的衍生物已被用于与苯胺共聚物的合成。对聚(苯胺-co-o-氨基酚)的研究表明,共聚物化速率和性质受单体浓度比的显著影响。这种共聚物表现出独特的电化学性质,并在不同pH值下具有改善的稳定性,表明在先进材料和电子器件中具有潜在应用(Shao-lin Mu, 2004)。

环境应用

苯胺衍生物,包括与2-(2-乙氧基苯氧基)苯胺相关的化合物,已被用于环境应用,如污染物降解。例如,在碱性介质中苯胺的电催化氧化已展示出有效的降解途径,涉及羟基自由基,用于从水溶液中去除苯胺,突显了这类化合物在废水处理过程中的潜力(Yijiu Li et al., 2003)。

安全和危害

Anilines are known to be toxic in nature . They are harmful when inhaled through the air or absorbed through the skin as they produce nitrogen oxides, which are harmful to the environment . Therefore, it’s important to handle “2-(2-Ethoxyphenoxy)aniline” with care, using appropriate safety measures.

属性

IUPAC Name |

2-(2-ethoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-16-13-9-5-6-10-14(13)17-12-8-4-3-7-11(12)15/h3-10H,2,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSPJOASPGERB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1328108.png)

![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)

![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)